

# A Technical Guide to Fluoxetine-d6: Commercial Availability, Analysis, and Mechanistic Insights

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## Compound of Interest

Compound Name: Fluoxetine-d6

Cat. No.: B15616634

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fluoxetine-d6**, a deuterated analog of the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine. This document details its commercial availability from various suppliers, presents key quantitative data in a structured format, outlines established experimental protocols for its use, and illustrates the signaling pathways associated with fluoxetine's mechanism of action.

## Commercial Availability and Suppliers

**Fluoxetine-d6** is readily available from a range of specialized chemical suppliers. It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the determination of fluoxetine concentrations in biological matrices.<sup>[1][2][3][4]</sup> The table below summarizes the offerings from prominent suppliers.

Supplier	Product Name	Catalog Number	Formulation	Purity	Additional Notes
Sigma-Aldrich (Cerilliant)	Fluoxetine-D6 100 µg/mL in methanol (as free base)	F-919	100 µg/mL in methanol	Certified Reference Material	Sold as a Certified Spiking Solution®
Cerilliant	Fluoxetine-D6 oxalate	F-038	1.0 mg/mL (as free base) in Methanol	Certified Reference Material	
Simson Pharma Limited	Fluoxetine-D6	-	Neat	High Purity	Accompanied by a Certificate of Analysis
BOC Sciences	Fluoxetine-[d6]	BLP-005486	Neat	>98%	
MedChemExpress	Fluoxetine-d6 (LY-110140 free base-d6)	HY-112726S	Neat	>98%	
LGC Standards	Fluoxetine-D6.HCl	LPM-FLX-1471-HC	Neat	99.646 ± 0.009 %	Certificate of Analysis available
Clearsynth	Fluoxetine-d6 Oxalate	CS-BX-00840	Neat	High Purity	
Axios Research	Fluoxetine-d6	AR-F01764	Neat	High Purity	Used as a reference standard

## Experimental Protocols

**Fluoxetine-d6** is a critical tool for the accurate quantification of fluoxetine in preclinical and clinical research. Below are detailed methodologies for its application in widely used analytical

techniques.

## Quantification of Fluoxetine in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for the therapeutic drug monitoring of fluoxetine.[\[5\]](#)[\[6\]](#)

### a. Sample Preparation (Protein Precipitation)

- To 250  $\mu$ L of human plasma in a microcentrifuge tube, add 25  $\mu$ L of **Fluoxetine-d6** internal standard solution (concentration to be optimized based on the expected analyte concentration range).
- Add 750  $\mu$ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of the mobile phase.
- Inject an aliquot (typically 5-10  $\mu$ L) into the LC-MS/MS system.

### b. Liquid Chromatography Conditions

- Column: A reversed-phase C18 column (e.g., Accucore® C18, 100×2.1mm, 2.6 $\mu$ m) is commonly used.[\[5\]](#)
- Mobile Phase: A gradient elution is typically employed with:
  - Mobile Phase A: 0.1% formic acid in water
  - Mobile Phase B: 0.1% formic acid in acetonitrile[\[5\]](#)

- Flow Rate: 0.3 - 0.5 mL/min.

- Column Temperature: 40°C.

#### c. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Fluoxetine: The transition of the protonated molecule  $[M+H]^+$  to a specific product ion (e.g.,  $m/z$  310.1  $\rightarrow$  148.1).
  - **Fluoxetine-d6**: The transition of the deuterated protonated molecule  $[M+H]^+$  to its corresponding product ion (e.g.,  $m/z$  316.1  $\rightarrow$  154.1).

## Simultaneous Analysis of Fluoxetine and Norfluoxetine in Biological Samples by GC-MS

This protocol outlines a method for the analysis of fluoxetine and its active metabolite, norfluoxetine, using a deuterated internal standard.<sup>[7]</sup>

#### a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

- To 1 mL of biological sample (e.g., plasma, urine), add an appropriate amount of **Fluoxetine-d6** internal standard.
- Alkalinize the sample with a suitable buffer (e.g., sodium borate buffer, pH 9.5).
- Extract the analytes with an organic solvent such as n-butyl chloride or a mixture of hexane and isoamyl alcohol.
- Vortex and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness.

- Derivatize the dried extract with a suitable agent, such as pentafluoropropionic anhydride (PFPA), to improve chromatographic properties and fragmentation.

#### b. Gas Chromatography Conditions

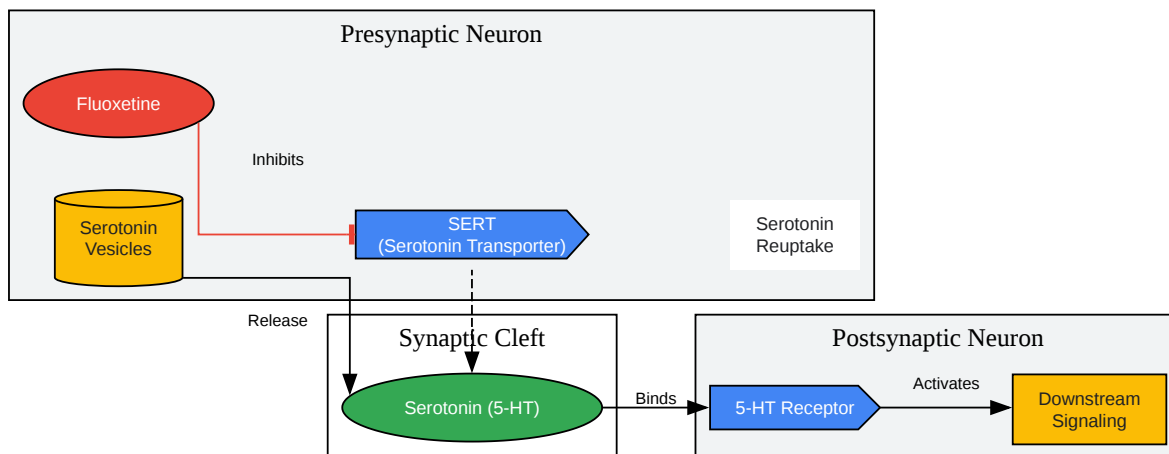
- Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An initial temperature of ~100°C, followed by a ramp to ~280°C.

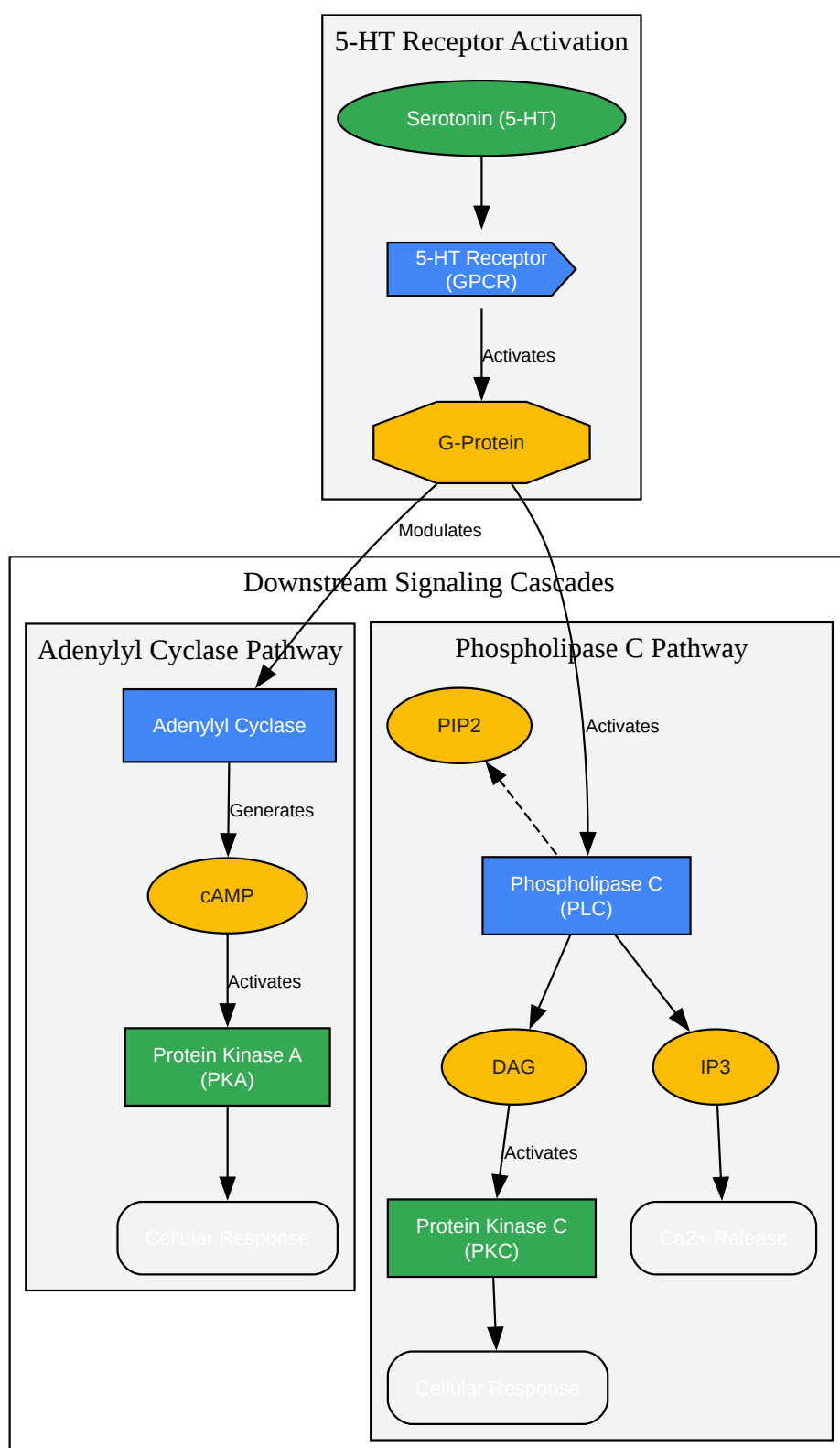
#### c. Mass Spectrometry Conditions

- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM).
- Monitored Ions (m/z):
  - Fluoxetine derivative: Specific fragment ions.
  - Norfluoxetine derivative: Specific fragment ions.
  - **Fluoxetine-d6** derivative: Corresponding deuterated fragment ions.

## Signaling Pathways of Fluoxetine

Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[8][9] This elevated serotonin level enhances neurotransmission by acting on various postsynaptic and presynaptic serotonin receptors.





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